molecular formula C8H7NO5 B1610643 4-Nitrophenylglyoxal hydrate CAS No. 92304-49-9

4-Nitrophenylglyoxal hydrate

Cat. No.: B1610643
CAS No.: 92304-49-9
M. Wt: 197.14 g/mol
InChI Key: JBEYLWJLXTYLIC-UHFFFAOYSA-N
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Description

4-Nitrophenylglyoxal hydrate is an organic compound known for its reactivity and utility in various biochemical applications. It is a derivative of phenylglyoxal, distinguished by the presence of a nitro group at the para position of the phenyl ring. This compound is often used as a reagent in organic synthesis and biochemical research due to its ability to form stable hydrates and react with guanidine compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenylglyoxal hydrate can be synthesized through the nitration of phenylglyoxal. The process typically involves the reaction of phenylglyoxal with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective nitration at the para position .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction is carried out in reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through crystallization or distillation to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitrophenylglyoxal hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrophenylglyoxal hydrate involves the formation of a Schiff base through a nucleophilic addition-elimination reaction. This occurs between the carbonyl group of the compound and the nucleophilic group of the target molecule, such as an amine or hydrazine. This reaction is facilitated by the electron-withdrawing nature of the nitro group, which increases the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Uniqueness: 4-Nitrophenylglyoxal hydrate is unique due to its ability to form stable hydrates and its high reactivity towards guanidine compounds. This makes it particularly useful in the study of protein modifications and enzyme inhibition .

Properties

IUPAC Name

2-(4-nitrophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4.H2O/c10-5-8(11)6-1-3-7(4-2-6)9(12)13;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEYLWJLXTYLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70490217
Record name (4-Nitrophenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92304-49-9
Record name (4-Nitrophenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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